CG500354

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

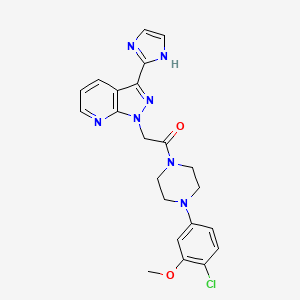

CG500354 is a novel inducer of neural differentiation and growth arrest in human primary GBM-derived cells, playing a tumor-suppressive role via cAMP/CREB signaling pathway.

Wissenschaftliche Forschungsanwendungen

Growth Arrest and Forced Differentiation in Glioblastoma Multiforme

CG500354 has been investigated for its potential in treating glioblastoma multiforme (GBM), a highly malignant brain tumor. A study by Kang et al. (2014) showed that CG500354 induces growth arrest and neural differentiation in CD133-expressing human primary GBM cells. This process is mediated through the cell cycle regulators and the cAMP/CREB signaling pathway, suggesting CG500354's potential in brain tumor therapy (Kang et al., 2014).

Coarse-Grained Molecular Simulations

While not directly related to CG500354, research on coarse-grained (CG) simulations in biomolecular research provides context for the broader field in which CG500354 is studied. Takada (2012) discussed the increasing use of CG models for proteins and nucleic acids, highlighting the balance between structure-based and physico-chemical terms in these simulations (Takada, 2012).

Comparative Genomic Hybridization (CGH)

The technology of comparative genomic hybridization, abbreviated as CGH, is relevant to understanding the genomic context in which CG500354 operates. CGH is a powerful method for analyzing DNA sequence copy number changes in tumors and has been optimized for solid tumors (Kallioniemi et al., 1994). This technology is crucial for understanding the genetic landscape of diseases like GBM, where CG500354 is being studied.

Chemical-Genomic Profiling in Drug Target Identification

Chemical-genomic profiling is a significant approach for identifying drug targets and studying drug action mechanisms. Andrusiak et al. (2012) highlighted the importance of this method in cross-species technologies and its application in drug-synergy screens, which could be relevant for understanding and enhancing the efficacy of compounds like CG500354 in cancer treatment (Andrusiak et al., 2012).

Visualization and Steering Framework for Computational Grids

While not directly related to CG500354, the development of visualization and steering frameworks in computational grids, as discussed by Riedel et al. (2007), is part of the broader scientific infrastructure supporting complex drug research and analysis (Riedel et al., 2007). This technology could support the computational aspects of researching CG500354's applications.

Eigenschaften

CAS-Nummer |

1869949-14-3 |

|---|---|

Produktname |

CG500354 |

Molekularformel |

404.10 |

Molekulargewicht |

404.43 |

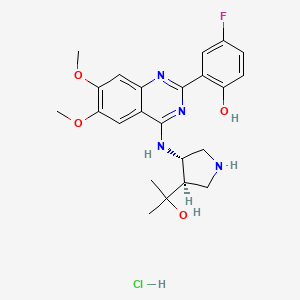

IUPAC-Name |

4-[[4-[3-(Cyclopropylmethoxy)-4-(difluoromethoxy)phenyl]-2-thiazolyl]amino]-phenol |

InChI |

InChI=1S/C20H18F2N2O3S/c21-19(22)27-17-8-3-13(9-18(17)26-10-12-1-2-12)16-11-28-20(24-16)23-14-4-6-15(25)7-5-14/h3-9,11-12,19,25H,1-2,10H2,(H,23,24) |

InChI-Schlüssel |

QUWJMOWHKOSCQS-UHFFFAOYSA-N |

SMILES |

OC1=CC=C(NC2=NC(C3=CC=C(OC(F)F)C(OCC4CC4)=C3)=CS2)C=C1 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CG500354; CG-500354; CG 500354. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-Chlorophenyl)-1-[3-(2-furanyl)benzoyl]-3-piperidinecarboxamide](/img/structure/B606538.png)

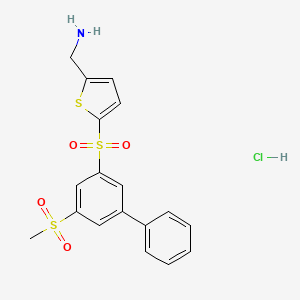

![(5E)-2-sulfanylidene-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one](/img/structure/B606544.png)

![6-chloro-7-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-(1,3-dimethylpyrazol-4-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B606547.png)

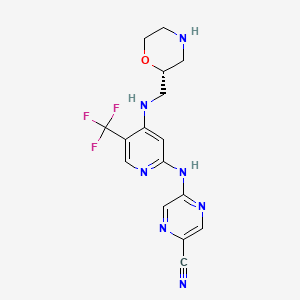

![3-[(2R)-1-(dimethylamino)propan-2-yl]oxy-5-[[4-methoxy-5-(1-methylpyrazol-4-yl)pyridin-2-yl]amino]pyrazine-2-carbonitrile](/img/structure/B606548.png)

![8-[2-Azanyl-3-Chloranyl-5-(1-Methylindazol-5-Yl)pyridin-4-Yl]-2,8-Diazaspiro[4.5]decan-1-One](/img/structure/B606554.png)

![N-(2-Chloro-5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)phenyl)-2-((4-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)ethoxy)ethoxy)ethyl)piperazin-1-yl)methyl)quinoline-6-carboxamide](/img/structure/B606558.png)